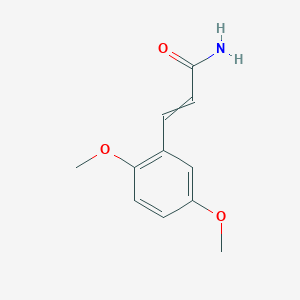

3-(2,5-Dimethoxyphenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-(2,5-Dimethoxyphenyl)prop-2-enamide involves several steps, starting from the reaction of 2,5-dimethoxybenzaldehyde and nitroethane to form 2,5-dimethoxy-beta-nitrostyrene.Molecular Structure Analysis

The molecular formula of this compound is C11H13NO3. The InChI code is1S/C11H13NO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H2,12,13). Physical and Chemical Properties Analysis

The molecular weight of this compound is 207.23 g/mol. The substance appears as a white to off-white powdery solid, with a melting point of 138 to 139 °C. It is soluble in ethanol, methanol, and chloroform and is insoluble in water.Safety and Hazards

Mécanisme D'action

Mode of Action

3-(2,5-Dimethoxyphenyl)prop-2-enamide interacts with its targets by inducing ROS generation . ROS are a type of unstable molecule containing oxygen that readily reacts with other molecules in cells . The exact mechanism underlying ROS generation by this compound remains unknown .

Biochemical Pathways

The compound affects multiple cellular responses, including oxidative stress and apoptosis . It alters the global gene expression associated with these responses . Specifically, it modulates the expression of 13 genes involved in glutathione metabolism, including CHAC1, GCLC, G6PD, GSTO2, GSTA5, GSTM2, GSR, GPX3/6/8, GGT1, PGD, ATF4, and NAT8B . Of these, CHAC1 was most highly upregulated upon treatment .

Pharmacokinetics

. Therefore, its impact on bioavailability is currently unknown.

Result of Action

The compound’s action results in ROS-mediated apoptosis in cancer cells . It induces glutathione (GSH) depletion through modulation of gene expression, especially those involved in glutathione metabolism . This leads to an increase in ROS, unfolded protein response, and cell death .

Propriétés

IUPAC Name |

3-(2,5-dimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVZPQDKKCSROU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698697 |

Source

|

| Record name | 3-(2,5-Dimethoxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849061-96-7 |

Source

|

| Record name | 3-(2,5-Dimethoxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.